(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-6-5-7-15(10-13)20-23-24-21(29-20)22-18(25)9-8-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-12H,1-4H3,(H,22,24,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULQYUIUSTUDY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Tolyl Group: The m-tolyl group is introduced via a substitution reaction, often using a halogenated toluene derivative.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the thiadiazole derivative with an appropriate acrylamide precursor, such as 3-(3,4,5-trimethoxyphenyl)acrylic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with structurally similar derivatives:
*TMP: 3,4,5-Trimethoxyphenyl
Key Observations :
- Substituent Impact : The m-tolyl group (as in the target and compound 5n ) confers moderate melting points (~240°C), while bulkier substituents like indole derivatives (e.g., 12g ) increase melting points (>280°C).
- Yield Trends : Thiadiazole derivatives with heterocyclic substituents (e.g., indole in 12g) exhibit higher synthetic yields (73–78%) compared to benzo[d]oxazole hybrids (59%) .
- Bioactivity Link : The 3,4,5-trimethoxyphenyl group is critical for antifungal and anticancer activity, as seen in analogues like YLT26 (antitumor) and compound 18 (IC50: 12.7–15.28 mg/mL against MCF-7/A549) .
Key Observations :
- Anticancer Potential: The target’s trimethoxyphenyl group aligns with YLT26 and compound 18, which show potent activity via ROS-mediated apoptosis .
- Substituent-Bioactivity Relationship : Thiadiazoles with TMP groups (target, compound 18) outperform methoxy-phenyl analogues (e.g., compound in ) due to improved target binding .
- Antifungal Activity: Phthalimide-TMP acrylamides demonstrate that increasing methoxy groups (from mono- to tri-substituted) correlates with enhanced antifungal effects, a trend likely applicable to the target.
Spectroscopic and Analytical Data
- NMR/LCMS Consistency : The target’s proposed structure is validated by comparison to analogues like 5a and 5t , which show characteristic acrylamide proton signals (δ 6.5–7.5 ppm for vinyl protons) and LCMS-confirmed molecular weights (e.g., 386–412 [M+H]+).
- Purity : High-purity (>95%) thiadiazole-acrylamide derivatives are achievable, as seen in EP2 antagonists .
Biological Activity
The compound (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of a class of thiadiazole derivatives known for their diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of thiadiazole derivatives often involves multi-step organic reactions. For the specific compound , it is synthesized through the reaction of 5-(m-tolyl)-1,3,4-thiadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride . This reaction typically requires a controlled environment to ensure high yield and purity. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Anticancer Activity
A significant aspect of the biological activity of thiadiazole derivatives is their anticancer properties. Research has shown that compounds similar to This compound exhibit potent cytotoxic effects against various cancer cell lines.
- Case Study 1: A study demonstrated that related thiadiazole compounds had IC50 values ranging from 0.04 to 23.6 µM against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.04 | Apoptosis induction |
| Compound B | PC3 | 1.7 | Cell cycle arrest |
Antiviral Activity
Thiadiazole derivatives have also been evaluated for their antiviral properties. A study involving acrylamide derivatives containing thiadiazole showed significant inhibition of Hepatitis B virus (HBV) replication.
- Case Study 2: Compounds exhibited IC50 values lower than that of lamivudine, a standard antiviral drug, indicating their potential as therapeutic agents against HBV .
| Compound | Target Virus | IC50 (µg/mL) |
|---|---|---|
| Compound 9b | HBV | 10.4 |
| Compound 9c | HBV | 3.59 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can often be correlated with their chemical structure. Modifications in substituents on the thiadiazole ring or the attached aromatic groups can significantly enhance or reduce activity.
- Key Findings:
- The presence of electron-donating groups (such as methoxy groups) tends to increase anticancer activity.
- The position and nature of substituents on the aromatic rings are critical; for instance, m-tolyl substitutions have shown enhanced lipophilicity and improved cell membrane permeability.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Acrylamide formation via condensation of thiadiazole amines with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .
- Substituent introduction : The m-tolyl and 3,4,5-trimethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) are standard for isolating high-purity crystals .
Key Considerations :
- Temperature control (60–80°C) minimizes side reactions.
- TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .
Q. How is structural characterization performed for this compound?
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC values in µM range for HeLa or MCF-7 cells) .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
- Cell cycle arrest : DNA content analysis via propidium iodide staining .
Experimental Design :
- Use DMSO as a solvent control (<0.1% v/v).
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on thiadiazole or acrylamide) influence bioactivity?
- Thiadiazole modifications : Electron-withdrawing groups (e.g., -NO) enhance cytotoxicity by increasing electrophilicity and target binding .
- Acrylamide geometry : E-isomers show superior activity over Z-isomers due to planar conformation, enabling better interaction with hydrophobic enzyme pockets .
- Methoxy positioning : 3,4,5-Trimethoxyphenyl groups improve solubility and mimic colchicine-binding motifs in tubulin inhibition .
SAR Table : Activity trends in analogs :
| Substituent on Thiadiazole | IC (µM) | Target (e.g., Tubulin) |
|---|---|---|
| -m-tolyl | 2.1 | +++ |
| -4-NO-phenyl | 1.8 | ++++ |
| -H (unsubstituted) | >10 | + |
Q. How to resolve contradictions in cytotoxicity data across studies?
Contradictions often arise from:
- Assay variability : Normalize data using standardized protocols (e.g., NCI-60 panel guidelines) .
- Cell line heterogeneity : Validate results in ≥3 cell lines with distinct genetic backgrounds (e.g., p53 status) .
- Solubility issues : Use co-solvents (e.g., Cremophor EL) or nanoformulations to ensure compound availability .
Case Study : A 2020 review highlighted discrepancies in IC values (1.8–4.5 µM) for thiadiazoles due to inconsistent DMSO concentrations .
Q. What mechanistic studies elucidate its mode of action?
Advanced methodologies include:
- Molecular docking : Predict binding to tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR) using AutoDock Vina .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .
Example : Docking scores (<-8.5 kcal/mol) correlate with experimental IC values for tubulin inhibitors .
Q. How to address pharmacokinetic challenges in transitioning from in vitro to in vivo models?
Key strategies:
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions .
- Formulation : Develop PEGylated liposomes to enhance half-life and reduce toxicity .
Q. What computational tools validate structure-activity hypotheses?
- QSAR modeling : Utilize MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with activity .
- MD simulations : Analyze target-ligand stability over 100-ns trajectories in GROMACS .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
